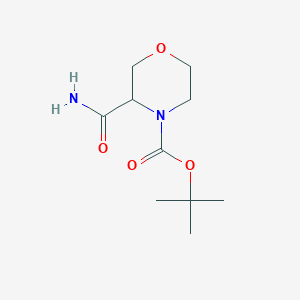

tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-carbamoylmorpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-carbamoylmorpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-carbamoylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDFBQXRVZTTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610736 | |

| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518047-39-7 | |

| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained linker, making it a valuable component in the design of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1] The introduction of a carbamoyl (carboxamide) group at the 3-position, combined with the chiral integrity and the Boc-protecting group, creates a versatile building block for constructing complex molecules with specific stereochemical requirements. This guide addresses the absence of a direct commercial source for tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate by presenting a robust synthetic pathway from its corresponding carboxylic acid, a method accessible to proficient medicinal and organic chemists.

Core Compound Profile: The Starting Material

The synthesis of the target compound originates from a well-characterized and commercially available precursor: (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid .

CAS Number : 783350-37-8[3]

This chiral starting material serves as the foundational building block for the subsequent amidation. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₅ | [3] |

| Molecular Weight | 231.25 g/mol | [3] |

| Appearance | White Powder | [4] |

| Melting Point | 169-173 °C | [4] |

| Chirality | (S)-enantiomer | [3] |

Synthesis of tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. The primary challenge, particularly with N-Boc protected amino acid analogues, is to achieve efficient conversion under mild conditions that preclude racemization of the sensitive chiral center.

Rationale for the Synthetic Approach

The chosen method involves the activation of the carboxylic acid group followed by nucleophilic attack by an ammonia source. Standard peptide coupling reagents are ideal for this purpose as they are designed to operate under conditions that preserve stereochemical integrity. The EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system is a widely adopted, reliable, and cost-effective choice for such transformations.[4]

The reaction proceeds through a well-established mechanism:

-

Activation: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

HOBt Adduct Formation: This intermediate readily reacts with HOBt to form an active ester. This step is crucial as it minimizes the risk of side reactions, such as the formation of N-acylurea byproducts, and helps to suppress racemization.

-

Aminolysis: The HOBt active ester is then cleanly displaced by ammonia to form the desired primary amide.

This workflow is illustrated in the diagram below.

Caption: Reaction workflow for EDC/HOBt mediated amidation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity while maintaining the stereochemical integrity of the product.

Materials:

-

(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids (approximately 0.2 M concentration with respect to the starting carboxylic acid).

-

Base Addition: Add DIPEA (3.0 eq) to the stirred solution. The base is crucial for neutralizing the EDC hydrochloride and the ammonium chloride in situ to generate free ammonia.

-

Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This washing sequence is critical to remove unreacted reagents, DMF, and water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate as a white solid.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for the final product is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₈N₂O₄ | - |

| Molecular Weight | 230.26 g/mol | - |

| Appearance | White to off-white solid | Based on typical appearance of similar amides. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Common for Boc-protected polar molecules. |

| ¹H NMR (CDCl₃) | Peaks expected for Boc group (~1.4 ppm, 9H), morpholine ring protons (3.2-4.2 ppm, 7H), and amide protons (broad singlets, ~5.5-7.0 ppm, 2H). | Chemical shifts are approximate. |

| ¹³C NMR (CDCl₃) | Peaks expected for Boc methyls (~28 ppm), morpholine carbons (40-70 ppm), Boc quaternary carbon (~80 ppm), Boc carbonyl (~155 ppm), and amide carbonyl (~170 ppm). | Chemical shifts are approximate. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 231.13, [M+Na]⁺ at m/z 253.11 | - |

Applications and Future Prospects in Drug Development

Morpholine derivatives are integral to many therapeutic agents, and the introduction of a primary carboxamide at a chiral center offers several strategic advantages for drug design.

-

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzyme active sites or protein receptors.

-

Scaffold for Further Derivatization: The amide nitrogen can be further functionalized, or the entire carbamoylmorpholine unit can be incorporated as a key building block into larger, more complex molecules.

-

CNS Permeability: The overall polarity and hydrogen bonding capacity of the molecule are critical determinants of its ability to cross the blood-brain barrier. The morpholine scaffold is known to be favorable for CNS drug candidates.[1]

Given these features, tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate is a promising starting point for the synthesis of inhibitors for targets such as kinases, proteases, and G-protein coupled receptors, where precise stereochemistry and hydrogen bonding are critical for potency and selectivity.

The workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

Starting Material: (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed and may cause respiratory irritation.[3][4]

-

Precautions: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.[4]

Reagents:

-

EDC·HCl and HOBt: These reagents can be hazardous. HOBt, in particular, is known to be explosive under certain conditions.[5] Handle with care and follow all safety data sheet (SDS) recommendations.

-

DIPEA and DMF: These are standard laboratory solvents and bases. Handle in a well-ventilated area or fume hood.

Product: tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate

-

The toxicological properties have not been fully investigated. It should be handled as a potentially hazardous substance. Standard laboratory safety procedures should be strictly followed.

Conclusion

While tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate may not possess a readily searchable CAS number, its strategic importance as a chiral building block is clear. This guide provides a reliable and detailed pathway for its synthesis from a commercially available precursor, empowering researchers to access this valuable compound. The robust EDC/HOBt-mediated amidation protocol ensures high yield and stereochemical fidelity, opening the door for its application in the synthesis of novel, structurally complex molecules for drug discovery and development. By understanding the synthesis and potential of this compound, scientists are better equipped to leverage the advantageous properties of the morpholine scaffold in their research programs.

References

-

RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

-

PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). (S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

PubMed Central (PMC). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

ACS Publications. (n.d.). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]

-

ACS Publications. (n.d.). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]

-

The Sheppard Group. (2016, June 22). Direct amidation of unprotected amino acids using B(OCH2CF3)3. [Link]

-

Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iajpr.com [iajpr.com]

- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

An In-depth Technical Guide to tert-Butyl 3-carbamoylmorpholine-4-carboxylate: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-carbamoylmorpholine-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This document details the structural features, physicochemical properties, a proposed synthetic pathway, and potential therapeutic applications of this specific morpholine derivative. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this molecule.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable properties to molecules, making it a common building block in medicinal chemistry.[1][2] The presence of the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold for orienting other functional groups to interact with biological targets.[3] Many approved drugs, such as the antidepressant Reboxetine and the antiemetic Aprepitant, incorporate the morpholine skeleton, highlighting its importance in the development of new therapeutic agents.[1]

The subject of this guide, tert-butyl 3-carbamoylmorpholine-4-carboxylate, features a carbamoyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological macromolecules. The Boc group is a common acid-labile protecting group in organic synthesis, allowing for the selective modification of other parts of the molecule.[4]

Molecular Structure and Physicochemical Properties

The core structure of tert-butyl 3-carbamoylmorpholine-4-carboxylate consists of a morpholine ring substituted at the 3-position with a primary amide (carbamoyl) and at the 4-position with a tert-butoxycarbonyl group. The morpholine ring typically adopts a stable chair conformation.[1]

Table 1: Physicochemical Properties of tert-Butyl 3-carbamoylmorpholine-4-carboxylate and Related Precursors

| Property | tert-Butyl 3-carbamoylmorpholine-4-carboxylate (Predicted) | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid[5] |

| IUPAC Name | tert-butyl 3-carbamoylmorpholine-4-carboxylate | (3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |

| Molecular Formula | C10H18N2O4 | C10H17NO5 |

| Molecular Weight | 230.26 g/mol | 231.25 g/mol |

| CAS Number | Not readily available | 783350-37-8 |

| Appearance | Predicted: White to off-white solid | White solid |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane | Slightly soluble in water |

Synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: activation of the carboxylic acid followed by amination.

Caption: Proposed synthetic workflow for tert-butyl 3-carbamoylmorpholine-4-carboxylate.

Detailed Experimental Protocol

Materials:

-

(S)-4-Boc-morpholine-3-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Ammonium chloride (NH4Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add N-Hydroxysuccinimide (NHS) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the NHS-activated ester can be observed.

-

-

Amination:

-

In a separate flask, prepare a solution of ammonium chloride (NH4Cl) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DCM.

-

Add the ammonia solution to the reaction mixture containing the activated ester.

-

Stir the reaction at room temperature overnight (12-16 hours).

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired tert-butyl (S)-3-carbamoylmorpholine-4-carboxylate.

-

Potential Applications in Drug Discovery

While specific biological activities of tert-butyl 3-carbamoylmorpholine-4-carboxylate are not yet reported, its structural features suggest several potential applications in drug discovery.

As a Scaffold for Novel Therapeutics

The morpholine core provides a rigid and metabolically stable framework. The carbamoyl group at the 3-position can be a key pharmacophoric element, participating in hydrogen bonding interactions with target proteins. The Boc-protected nitrogen allows for further synthetic modifications, enabling the exploration of structure-activity relationships.

In the Development of CNS-Active Agents

The physicochemical properties imparted by the morpholine ring are often beneficial for brain penetration.[3] Therefore, derivatives of tert-butyl 3-carbamoylmorpholine-4-carboxylate could be investigated for their potential as central nervous system (CNS) active agents, targeting receptors or enzymes involved in neurological disorders.

Caption: Logical relationships of the core structure to its features and potential applications.

Conclusion

tert-Butyl 3-carbamoylmorpholine-4-carboxylate represents a valuable building block for the synthesis of novel bioactive molecules. Its combination of a privileged morpholine scaffold, a key hydrogen-bonding carbamoyl group, and a versatile synthetic handle in the form of a Boc protecting group makes it an attractive starting point for drug discovery programs. The proposed synthetic route provides a practical method for accessing this compound, enabling further exploration of its therapeutic potential across various disease areas.

References

-

ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

-

PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Available at: [Link]

-

PMC. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Available at: [Link]

-

PubChem. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

-

PubChem. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Available at: [Link]

-

PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

-

PubChem. Tert-butyl Morpholine-4-carboxylate. Available at: [Link]

-

ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChemLite. Tert-butyl morpholine-3-carboxylate hydrochloride. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]

-

International journal of health sciences. An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

-

Quora. What's the IUPAC name for tert-butyl?. Available at: [Link]

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

-

ResearchGate. Convenient Preparation of tert-Butyl Esters. Available at: [Link]

-

PMC. Metabolically Stable tert-Butyl Replacement. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

HETEROCYCLES. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available at: [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. Available at: [Link]

-

PMC. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available at: [Link]

Sources

- 1. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Unseen Workhorse: A Technical Guide to tert-Butyl 3-carbamoylmorpholine-4-carboxylate and its Role as a Privileged Scaffold in Medicinal Chemistry

Abstract

In the intricate landscape of drug discovery, the strategic selection of molecular building blocks is paramount to success. Small, conformationally defined heterocyclic scaffolds often provide the ideal starting point for developing novel therapeutics with optimized pharmacological profiles. Among these, the morpholine ring stands out for its advantageous physicochemical properties. This technical guide delves into the role and application of a specific, high-value intermediate: tert-Butyl 3-carbamoylmorpholine-4-carboxylate . While not a therapeutic agent itself, this compound represents a critical, pre-functionalized scaffold that enables rapid and efficient entry into novel chemical space. We will explore its synthesis, the rationale behind its structural features, and its application in constructing advanced drug candidates, thereby providing researchers and drug development professionals with a comprehensive understanding of its strategic importance in modern medicinal chemistry.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a recurring motif in a multitude of approved drugs and clinical candidates.[1][2][3][4] Its prevalence is not coincidental but rather a direct consequence of the unique and beneficial properties it imparts to a molecule. The six-membered ring, containing both a basic nitrogen atom and an ether oxygen, offers a compelling combination of features:

-

Improved Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility and reducing the pKa of the opposing nitrogen atom. This modulation of basicity can be crucial for optimizing oral absorption and reducing off-target effects.[5]

-

Metabolic Stability: The morpholine ring itself is generally robust to metabolic degradation, offering a stable anchor point for attaching other pharmacophoric elements.[3]

-

Pharmacokinetic (PK) Modulation: Incorporation of a morpholine moiety is a well-established strategy to fine-tune a compound's PK profile, including improving bioavailability and optimizing clearance rates.[3][5]

-

Conformational Constraint and Vectorial Presentation: The defined chair-like conformation of the morpholine ring acts as a rigid scaffold, holding appended functional groups in specific three-dimensional orientations. This is critical for precise interaction with biological targets like enzyme active sites or receptors.[5]

Our focus, tert-Butyl 3-carbamoylmorpholine-4-carboxylate, is a sophisticated embodiment of this scaffold. It arrives pre-packaged with key functionalities that streamline synthetic efforts and provide immediate handles for diversification.

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen at position 4 serves as a crucial protecting group. It neutralizes the basicity of the nitrogen, preventing unwanted side reactions, and can be cleanly removed under acidic conditions to reveal the secondary amine for subsequent elaboration.

-

The C3-Carbamoyl Group: The primary amide (carbamoyl group) at the 3-position is a key interactive feature. It can act as both a hydrogen bond donor and acceptor, making it a powerful pharmacophoric element for anchoring a molecule within a protein's binding site.

This guide will illuminate the pathway to this versatile building block and showcase its potential in the synthesis of next-generation therapeutics.

Synthesis and Physicochemical Properties

The synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate is a multi-step process that leverages chiral pool starting materials to ensure stereochemical control, a critical aspect of modern drug design. A logical and efficient synthetic pathway can be constructed based on established methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis points towards a chiral starting material like L-serine to install the stereocenter at the C3 position. The key steps would involve the formation of the morpholine ring, protection of the ring nitrogen, and finally, the formation of the primary amide from a carboxylic acid precursor.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

The following protocol is a composite pathway based on established chemical transformations, including a patented synthesis for the core acid intermediate.[6]

Step 1: Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester

This key intermediate can be synthesized from L-serine. The process involves forming a tert-butyl ester, followed by N-chloroacetylation, cyclization, and reduction.[6]

-

Esterification: L-serine is first protected as its tert-butyl ester. This is achieved by reacting L-serine with tert-butyl acetate in the presence of a catalyst.[6]

-

N-Acylation: The L-serine tert-butyl ester is then reacted with chloroacetyl chloride in a solvent like dichloromethane to yield N-chloroacetyl-L-serine tert-butyl ester.[6]

-

Cyclization: The N-chloroacetylated intermediate undergoes intramolecular cyclization upon treatment with a base such as sodium ethoxide in toluene. This step forms the morpholine ring, resulting in (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.[6]

-

Reduction: The ketone at the 5-position is reduced. A combination of aluminum trichloride and sodium borohydride in methanol can be used to afford (S)-morpholine-3-carboxylic acid tert-butyl ester.[6]

Step 2: N-Boc Protection

The secondary amine of the morpholine ring is protected using di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Setup: Dissolve (S)-morpholine-3-carboxylic acid tert-butyl ester in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (~1.2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Perform an aqueous work-up to remove the base and unreacted anhydride. The crude product, tert-butyl 3-(tert-butoxycarbonyl)morpholine-4-carboxylate, is then purified by silica gel column chromatography.

Step 3: Selective Deprotection and Amidation

The tert-butyl ester at C3 is selectively cleaved and then converted to the primary amide.

-

Selective Deprotection: The tert-butyl ester is more labile to acid than the N-Boc group. Careful treatment with a controlled amount of a strong acid like trifluoroacetic acid (TFA) in DCM at 0°C can selectively remove the ester, yielding (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.

-

Amide Formation: The resulting carboxylic acid is converted to the primary amide.

-

Activation: The carboxylic acid is activated using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Ammonolysis: The activated ester is then treated with a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base) to form the target compound, tert-Butyl 3-carbamoylmorpholine-4-carboxylate.

-

Purification: The final product is purified via column chromatography or recrystallization.

-

Physicochemical Data (Predicted)

While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₁₀H₁₈N₂O₄ | - |

| Molecular Weight | 230.26 g/mol | - |

| Appearance | White to off-white solid | Typical for similar Boc-protected amino acid derivatives. |

| Solubility | Soluble in MeOH, DCM, EtOAc; Poorly soluble in water and hexanes. | The Boc group and organic backbone confer solubility in organic solvents. |

| pKa (Amine) | N/A (Protected) | The Boc group renders the morpholine nitrogen non-basic. |

| Hydrogen Bond Donors | 2 (from -NH₂) | The primary amide is a key interaction point. |

| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 1x Ether O, 1x Amide N) | Multiple points for hydrophilic interactions. |

Application in Medicinal Chemistry: A Case Study Approach

The true value of tert-Butyl 3-carbamoylmorpholine-4-carboxylate lies in its role as a versatile intermediate. The presence of the Boc-protected nitrogen and the carbamoyl group at defined positions makes it an ideal starting point for building more complex molecules. A notable example of a similar scaffold in action can be found in the development of direct renin inhibitors.[7]

Case Study: 2-Carbamoyl Morpholine Derivatives as Direct Renin Inhibitors

The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the regulation of blood pressure, and its inhibition is a key strategy for treating hypertension. Direct renin inhibitors (DRIs) block the first and rate-limiting step of this cascade.

Researchers have developed potent, nonpeptidomimetic DRIs based on a 2-carbamoyl morpholine core.[7] Although the substitution is at the 2-position, the underlying principles of molecular recognition are directly applicable to our C3-substituted topic molecule.

Caption: Key interactions of a carbamoyl-morpholine scaffold in the renin active site.

Analysis of Molecular Interactions:

-

The Carbamoyl Anchor: The primary amide (carbamoyl group) is the critical pharmacophore. It forms a bidentate hydrogen bond interaction with the two catalytic aspartate residues (Asp32 and Asp215) in the renin active site, mimicking the transition state of the natural substrate, angiotensinogen.[7] This is the primary source of the inhibitor's high potency.

-

The Morpholine Scaffold: The morpholine ring positions the carbamoyl group for optimal interaction with the catalytic dyad. Furthermore, the ether oxygen of the morpholine ring can form an additional hydrogen bond with residues in the "flap region" of the enzyme, further stabilizing the bound conformation.[7]

-

Vector for Diversification: The nitrogen of the morpholine ring (position 4) serves as the attachment point for a side chain designed to occupy the deep, hydrophobic S3 subpocket (S3sp).[7]

This case study perfectly illustrates the utility of our target molecule. By starting with tert-Butyl 3-carbamoylmorpholine-4-carboxylate, a medicinal chemist can:

-

Deprotect: Remove the Boc group to reveal the secondary amine at N4.

-

Elaborate: Use the N4 amine as a handle to append a variety of side chains (R groups) via reductive amination, amide coupling, or other C-N bond-forming reactions. This allows for systematic exploration of the S3sp pocket to optimize potency and selectivity.

The result is a highly efficient workflow for generating a library of potent inhibitors, with the core binding elements already perfectly installed from the start.

Conclusion and Future Outlook

tert-Butyl 3-carbamoylmorpholine-4-carboxylate is more than just a chemical intermediate; it is a product of strategic molecular design. It provides a robust, pre-functionalized, and stereochemically defined scaffold that significantly accelerates drug discovery campaigns. Its core structure combines the favorable PK/PD properties of the morpholine ring with a powerful primary amide pharmacophore.

The applications for this building block are broad and extend beyond renin inhibitors to any target where a precisely positioned hydrogen-bonding group is required for high-affinity binding. This includes, but is not limited to, kinases, proteases, and other enzymes implicated in oncology, inflammation, and neurodegenerative diseases. As the demand for novel, differentiated, and orally bioavailable small molecules continues to grow, the strategic use of privileged scaffolds like tert-Butyl 3-carbamoylmorpholine-4-carboxylate will remain an indispensable tool in the medicinal chemist's arsenal.

References

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

Costi, R., Di Santo, R., & Artico, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Giordano, C., & Pessi, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

International Journal of Pharmaceutical and Engineering Research. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Hisamichi, H., et al. (2012). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Journal of Medicinal Chemistry. [Link]

-

MySkinRecipes. (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

PubChem. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 7. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Core: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has cemented its role as a crucial building block in a multitude of FDA-approved drugs. This guide provides a comprehensive technical overview of the biological significance of the morpholine core. We will delve into its fundamental properties, explore its diverse roles in enhancing drug efficacy and pharmacokinetics, and present detailed case studies of its application in blockbuster drugs. Furthermore, this guide will equip researchers with practical, step-by-step synthetic and biological evaluation protocols, empowering the next generation of morpholine-based drug discovery.

Introduction: The Unassuming Power of a Six-Membered Ring

Morpholine, with the chemical formula O(CH₂)₂NH, is a saturated heterocycle that at first glance appears deceptively simple.[1] However, within its unassuming structure lies a confluence of properties that make it exceptionally valuable in the intricate world of drug design. Its presence in numerous clinically successful drugs is a testament to its profound biological significance.[2] This guide will dissect the multifaceted contributions of the morpholine core, providing both a theoretical framework and practical insights for its application in drug development.

The journey of the morpholine moiety from a simple organic chemical to a cornerstone of pharmaceutical development is a compelling narrative of how subtle structural modifications can profoundly impact biological activity and clinical utility. This guide aims to be an essential resource for any scientist seeking to leverage the power of this remarkable scaffold.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Core

The widespread use of the morpholine ring in medicinal chemistry is not coincidental; it is a direct result of its favorable physicochemical and pharmacokinetic properties that address many of the challenges encountered in drug development.

A Balancing Act: Solubility and Lipophilicity

A successful drug molecule must navigate a complex biological environment, requiring a delicate balance between aqueous solubility for systemic circulation and lipophilicity for membrane permeability. The morpholine core masterfully contributes to this balance. The presence of the oxygen atom, a hydrogen bond acceptor, enhances aqueous solubility, while the overall cyclic structure provides a degree of lipophilicity.[3] This duality allows for the fine-tuning of a drug candidate's solubility profile.

The pKa Advantage: Navigating Biological pH

The nitrogen atom in the morpholine ring imparts basicity. However, the electron-withdrawing effect of the adjacent oxygen atom lowers its pKa compared to analogous piperidines. This seemingly minor adjustment is, in fact, a significant advantage. The resulting pKa often falls within a range that ensures a degree of ionization at physiological pH, contributing to solubility and interactions with biological targets, while still allowing for sufficient neutrality to facilitate passage across biological membranes.

Metabolic Stability: A Shield Against Degradation

Drug metabolism is a critical factor determining a compound's half-life and potential for toxicity. The morpholine ring often enhances metabolic stability. The ether linkage is generally less susceptible to enzymatic cleavage compared to other functional groups. Furthermore, the cyclic nature of the scaffold can sterically hinder access by metabolic enzymes to other parts of the drug molecule.

Privileged Scaffold and Bioisostere: A Foundation for Diversity

The morpholine ring is considered a "privileged scaffold" because it can serve as a high-affinity ligand for a variety of biological targets.[2] This versatility makes it an excellent starting point for the development of new therapeutics. Additionally, the morpholine moiety is often used as a bioisosteric replacement for other cyclic amines, such as piperidine or piperazine. This substitution can improve pharmacokinetic properties without compromising biological activity.

Case Studies: The Morpholine Core in Action

To truly appreciate the impact of the morpholine core, we will examine its role in several highly successful, FDA-approved drugs across different therapeutic areas.

Linezolid: A Revolutionary Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.

-

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.[4][5]

-

Role of the Morpholine Core: The morpholine ring in Linezolid is critical for its activity. It occupies a specific pocket in the ribosomal binding site, and its N-aryl substitution is essential for potent antibacterial action. The morpholine moiety also contributes to the drug's favorable pharmacokinetic profile, including good oral bioavailability.

Gefitinib: A Targeted Cancer Therapy

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with specific mutations in the epidermal growth factor receptor (EGFR).

-

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways that promote tumor cell proliferation and survival.[6][7]

-

Role of the Morpholine Core: The morpholine group in Gefitinib is a key solubilizing element. It forms a crucial hydrogen bond with a water molecule in the active site of EGFR, which in turn interacts with the protein backbone. This interaction is vital for the high-affinity binding of the drug.

Aprepitant: Combating Chemotherapy-Induced Nausea

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[8]

-

Mechanism of Action: Aprepitant selectively blocks the binding of substance P, a neurotransmitter involved in the emetic reflex, to NK1 receptors in the brain.[9][10]

-

Role of the Morpholine Core: The morpholine ring in Aprepitant is a central scaffold that correctly orients the other pharmacophoric groups for optimal interaction with the NK1 receptor.[4] X-ray crystallography studies have revealed the precise interactions of the morpholine moiety within the receptor's binding pocket, highlighting its importance for antagonist activity.[11]

Reboxetine: A Selective Antidepressant

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[12]

-

Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[12]

-

Role of the Morpholine Core: The morpholine ring is a key structural feature of Reboxetine, contributing to its high affinity and selectivity for the norepinephrine transporter over other monoamine transporters. The stereochemistry of the morpholine ring and its substituents is crucial for its pharmacological activity.[13]

Table 1: Summary of Morpholine-Containing Drugs and Their Key Features

| Drug Name | Therapeutic Area | Mechanism of Action | Key Contribution of the Morpholine Core |

| Linezolid | Antibacterial | Inhibition of bacterial protein synthesis | Essential for binding to the ribosomal target and favorable pharmacokinetics. |

| Gefitinib | Oncology | EGFR tyrosine kinase inhibitor | Enhances solubility and forms a critical hydrogen bond in the active site. |

| Aprepitant | Antiemetic | NK1 receptor antagonist | Acts as a central scaffold for optimal receptor binding. |

| Reboxetine | Antidepressant | Selective norepinephrine reuptake inhibitor | Crucial for high affinity and selectivity for the norepinephrine transporter. |

The Morpholine Core in Signaling Pathways: A Focus on PI3K/mTOR

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[14] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Numerous inhibitors targeting this pathway incorporate a morpholine ring.[11]

The morpholine oxygen in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent and selective inhibition. This interaction mimics the hydrogen bond formed by the adenine portion of ATP, making morpholine-containing compounds effective ATP-competitive inhibitors.

Sources

- 1. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate: An Application and Protocol Guide

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 3-carbamoylmorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust, multi-step synthetic route commencing from the readily available chiral precursor, L-serine. Each experimental step has been designed to ensure high yield and purity of the intermediates and the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them desirable components in the design of novel therapeutic agents. The specific compound, tert-butyl 3-carbamoylmorpholine-4-carboxylate, incorporates a carbamoyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen. This combination of functionalities makes it a versatile intermediate for further chemical elaboration in the synthesis of complex molecules.

The synthetic strategy outlined below follows a logical and efficient pathway, beginning with the construction of the chiral morpholine ring system from a natural amino acid, followed by functional group manipulations to arrive at the target compound.

Overall Synthetic Scheme

The synthesis of tert-butyl 3-carbamoylmorpholine-4-carboxylate is accomplished through a three-stage process:

-

Synthesis of (S)-Morpholine-3-carboxylic Acid: Construction of the core morpholine structure from L-serine.

-

N-Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the morpholine nitrogen.

-

Amidation: Conversion of the carboxylic acid at the 3-position to the primary amide (carbamoyl group).

Caption: Overall synthetic workflow for tert-Butyl 3-carbamoylmorpholine-4-carboxylate.

Experimental Protocols

Part 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine

The initial phase of the synthesis focuses on the construction of the chiral morpholine ring from L-serine. This multi-step process, adapted from established literature procedures, involves the formation of a tert-butyl ester, N-acylation, cyclization, reduction, and final deprotection to yield the key intermediate, (S)-morpholine-3-carboxylic acid.[1][2]

Rationale: L-serine provides a cost-effective and enantiomerically pure starting material. The sequence of reactions is designed to build the heterocyclic ring system while preserving the stereochemistry at the C3 position.

A detailed, step-by-step protocol for this multi-step synthesis can be found in the cited patent literature.[1][2] For the purpose of this guide, we will begin with the commercially available or pre-synthesized (S)-morpholine-3-carboxylic acid.

Part 2: N-Boc Protection of (S)-Morpholine-3-carboxylic Acid

This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of the morpholine ring. This protection is crucial to prevent side reactions at the nitrogen atom during the subsequent amidation step. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for this transformation.[3]

Table 1: Reagents and Materials for N-Boc Protection

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (per 10 mmol scale) | Molar Equivalents |

| (S)-Morpholine-3-carboxylic Acid | 131.13 | 1.31 g | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 3.0 |

| Dioxane | - | 20 mL | - |

| Water | - | 20 mL | - |

| Ethyl Acetate | - | For extraction | - |

| 1 M Hydrochloric Acid (HCl) | - | For work-up | - |

| Brine (saturated NaCl solution) | - | For washing | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying | - |

Protocol:

-

To a 100 mL round-bottom flask, add (S)-morpholine-3-carboxylic acid (1.31 g, 10 mmol).

-

Dissolve the starting material in a mixture of dioxane (20 mL) and water (20 mL).

-

Add sodium bicarbonate (2.52 g, 30 mmol) to the solution. The mixture will effervesce as carbon dioxide is released.

-

Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product as a white solid or viscous oil. The product can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Caption: Workflow for the N-Boc protection of (S)-morpholine-3-carboxylic acid.

Part 3: Amidation of N-Boc-(S)-Morpholine-3-carboxylic Acid

The final step involves the conversion of the carboxylic acid functionality to a primary amide. This is achieved using a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt), followed by the addition of an ammonia source.[4][5]

Rationale: The use of coupling reagents like EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is readily attacked by ammonia to form the stable amide bond. HOBt is often included to suppress side reactions and minimize potential racemization.[5]

Table 2: Reagents and Materials for Amidation

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (per 8 mmol scale) | Molar Equivalents |

| N-Boc-(S)-Morpholine-3-carboxylic Acid | 231.25 | 1.85 g | 1.0 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 155.24 | 1.68 g | 1.3 |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.30 g | 1.2 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.64 g | 1.5 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.79 mL | 2.0 |

| Dichloromethane (DCM), anhydrous | - | 40 mL | - |

| Saturated Sodium Bicarbonate Solution | - | For washing | - |

| Brine (saturated NaCl solution) | - | For washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |

Protocol:

-

In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(S)-morpholine-3-carboxylic acid (1.85 g, 8 mmol) in anhydrous dichloromethane (40 mL).

-

Add HOBt (1.30 g, 9.6 mmol) and EDC (1.68 g, 10.4 mmol) to the solution.

-

Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

-

In a separate flask, dissolve ammonium chloride (0.64 g, 12 mmol) in a minimal amount of water and then add DIPEA (2.79 mL, 16 mmol). Caution: This mixture can be exothermic.

-

Add the ammonium chloride/DIPEA mixture to the activated carboxylic acid solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane (50 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-carbamoylmorpholine-4-carboxylate as a white solid.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of tert-butyl 3-carbamoylmorpholine-4-carboxylate. By starting with the chiral precursor L-serine, the synthesis ensures the production of an enantiomerically pure product. The described procedures for N-Boc protection and subsequent amidation are standard, well-understood transformations in organic synthesis, offering a high degree of success for researchers in the field of drug discovery and development.

References

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

CORE. (n.d.). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Retrieved from [Link]

-

Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 6 Direct amidations between N-Boc protected β-amino acid and.... Retrieved from [Link]

-

Royal Society of Chemistry. (2016, June 22). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Retrieved from [Link]

-

5Z.com. (n.d.). Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

-

DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

Sources

- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Amide Synthesis [fishersci.dk]

purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate by chromatography

An Application Guide for the Chromatographic Purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Authored by: Senior Application Scientist, Chromatography Division

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate, a key building block in contemporary drug discovery. The inherent amphiphilicity of this molecule, stemming from the nonpolar tert-butoxycarbonyl (Boc) group and the polar carbamoyl and morpholine moieties, presents a significant purification challenge. This guide details a systematic approach using normal-phase flash column chromatography, from initial method development on Thin-Layer Chromatography (TLC) to a robust, scalable preparative protocol. We emphasize the rationale behind key experimental decisions, offering troubleshooting guidance to ensure researchers can achieve high purity and yield, a critical requirement for downstream applications in medicinal chemistry and process development.

Introduction and Principle of Separation

tert-Butyl 3-carbamoylmorpholine-4-carboxylate is a valuable heterocyclic scaffold used in the synthesis of complex pharmaceutical agents. Its purity is paramount, as even minor impurities can confound biological assays or impede subsequent synthetic steps. The molecule's structure features a lipophilic Boc protecting group and a hydrophilic carbamoyl (-CONH₂) tail on a polar morpholine ring. This duality in polarity requires a carefully optimized chromatographic method for effective separation from synthetic by-products and unreacted starting materials.

The chosen method is normal-phase adsorption chromatography . This technique leverages a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase.[1] The separation mechanism is governed by the analyte's adsorption onto the polar silica surface and its subsequent desorption by the mobile phase.

-

Stationary Phase: Silica gel (SiO₂) is rich in surface silanol (Si-OH) groups, which are polar and act as hydrogen bond donors and acceptors.

-

Analyte Interactions: The polar carbamoyl and morpholine ether/amine functionalities of the target compound will interact strongly with the silica gel via hydrogen bonding. The nonpolar Boc group will have minimal interaction.

-

Elution: By gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane), we can effectively compete for the adsorption sites on the silica gel, desorbing the bound molecules and allowing them to travel down the column. Compounds are thus eluted in order of increasing polarity. Less polar impurities elute first, followed by the target compound, while highly polar impurities remain strongly bound to the stationary phase.[1]

Materials and Equipment

| Category | Item | Specifications |

| Chemicals & Reagents | Crude tert-Butyl 3-carbamoylmorpholine-4-carboxylate | Purity <95% |

| Silica Gel for Flash Chromatography | 230-400 mesh (40-63 µm) | |

| n-Hexane or Heptane | HPLC Grade | |

| Ethyl Acetate (EtOAc) | HPLC Grade | |

| Dichloromethane (DCM) | HPLC Grade | |

| Methanol (MeOH) | HPLC Grade | |

| TLC Developing Stains | e.g., Potassium Permanganate (KMnO₄) | |

| Consumables | TLC Plates | Silica gel 60 F₂₅₄ |

| Glass Capillary Tubes | For TLC spotting | |

| Solid Loader Cartridge (optional) | For dry loading | |

| Pre-packed or Glass Flash Column | Sized according to sample mass | |

| Equipment | Automated Flash Chromatography System (Recommended) | e.g., Biotage, Teledyne ISCO |

| UV-Vis Detector | For peak monitoring | |

| Fraction Collector | Automated or manual | |

| Rotary Evaporator | For solvent removal | |

| Fume Hood | For safe handling of solvents |

Detailed Protocols

Part 1: Method Development using Thin-Layer Chromatography (TLC)

The foundation of a successful flash chromatography purification is meticulous method development via TLC. The goal is to identify a solvent system where the target compound has a retention factor (Rf) between 0.15 and 0.35, ensuring good separation from impurities.[2]

Protocol:

-

Prepare Stock Solution: Dissolve a small amount (1-2 mg) of the crude material in a suitable solvent (e.g., 0.5 mL of DCM or Ethyl Acetate).

-

Spot TLC Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates.

-

Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with systems of varying polarity.

-

Visualize: After development, visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., KMnO₄ dip).

-

Calculate Rf: Calculate the Rf value for the target spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

-

Optimize: Adjust the solvent ratios to achieve the target Rf. If the compound remains at the baseline, increase the mobile phase polarity. If it runs with the solvent front, decrease the polarity.

Example TLC Development Data:

| Solvent System (v/v) | Target Compound Rf | Observations |

| 20% EtOAc / 80% Hexane | 0.05 | Compound is highly retained. Polarity is too low. |

| 50% EtOAc / 50% Hexane | 0.25 | Optimal. Good separation from a less polar spot (Rf=0.5) and a baseline spot. |

| 80% EtOAc / 20% Hexane | 0.60 | Compound elutes too quickly. Polarity is too high. |

| 5% MeOH / 95% DCM | 0.30 | Alternative system. Also provides good separation. Useful if EtOAc/Hexane fails. |

Part 2: Preparative Flash Chromatography Purification

This protocol assumes a 1.0 g scale of crude material and utilizes the optimal solvent system identified in TLC (50% EtOAc/Hexane).

Workflow Diagram:

Caption: Workflow for the purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate.

Step-by-Step Protocol:

-

Sample Preparation (Dry Loading):

-

Rationale: Dry loading is superior for compounds that may have limited solubility in the initial, low-polarity mobile phase. It prevents band broadening and improves resolution.[2]

-

Dissolve the 1.0 g of crude material in a minimal amount of a strong, volatile solvent (e.g., 10-15 mL of DCM or acetone).

-

Add 2-3 g of silica gel to this solution to form a slurry.

-

Gently evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

-

-

Column Packing and Equilibration:

-

Select a column appropriately sized for 1.0 g of sample (typically a 25 g or 40 g pre-packed column, or equivalent).

-

If packing manually, create a slurry of silica gel in the initial mobile phase (e.g., 10% EtOAc/Hexane) and carefully pack the column.

-

Equilibrate the column by flushing with 3-5 column volumes (CV) of the initial mobile phase (10% EtOAc/Hexane). Ensure a stable baseline on the UV detector.

-

-

Loading and Elution:

-

Carefully load the dry silica-adsorbed sample onto the top of the column bed.

-

Recommended Gradient:

-

0-2 CV: 10% EtOAc/Hexane (Isocratic hold)

-

2-12 CV: Linear gradient from 10% to 70% EtOAc/Hexane

-

12-15 CV: 70% EtOAc/Hexane (Isocratic hold)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions throughout the run based on the UV chromatogram peaks.

-

Spot every 2-3 fractions onto a TLC plate. Develop the plate using the optimized solvent system (50% EtOAc/Hexane).

-

Visualize the plate to identify the fractions containing the pure product. The pure product should appear as a single spot with an Rf of ~0.25.

-

-

Product Isolation:

-

Combine the fractions that contain only the pure product.

-

Remove the solvent using a rotary evaporator.

-

Place the resulting solid or oil under high vacuum to remove residual solvent.

-

Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, ¹H NMR, and/or LC-MS.

-

Expected Results and Troubleshooting

Typical Purification Parameters:

| Parameter | Value / Condition |

| Crude Load | 1.0 g |

| Column Size | 40 g Silica Gel |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient | 10% to 70% B over 10 CV |

| Flow Rate | 40 mL/min |

| Detection | 210 nm / 220 nm |

| Expected Elution | ~ 7-9 Column Volumes |

| Typical Recovery | 85-95% |

| Final Purity | >98% (by HPLC) |

Troubleshooting Guide:

| Problem | Potential Cause | Recommended Solution |

| Product does not elute. | Mobile phase polarity is too low. | Increase the gradient endpoint to 100% EtOAc, or create a new method using a stronger solvent system like 0-10% MeOH in DCM. |

| Poor separation (co-elution). | Gradient is too steep; Poor selectivity of solvent system. | 1. Run a shallower gradient (e.g., 20% to 60% over 15 CV). 2. Try an alternative solvent system with different selectivity (e.g., replace EtOAc with acetone). |

| Peak Tailing. | Compound is interacting too strongly with acidic silanol groups. | Add a modifier to the mobile phase. For a neutral amide, this is less common, but 0.1% triethylamine or 0.5% methanol can sometimes sharpen peaks. |

| Low Recovery. | Product precipitated on the column; Product is highly retained. | 1. Ensure the compound is soluble in the mobile phase throughout the gradient. 2. After the main run, flush the column with a very strong solvent (e.g., 20% MeOH/DCM) to recover any remaining material. |

Conclusion

The protocol outlined in this application note presents a reliable and reproducible method for the purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate using normal-phase flash chromatography. By employing systematic TLC-based method development and an optimized gradient elution, this approach consistently yields the target compound with high purity (>98%) and excellent recovery. This robust methodology is suitable for researchers in both academic and industrial settings, enabling the efficient production of high-quality material essential for the advancement of pharmaceutical research and development.

References

-

Yamai, Y., et al. (2018). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-Carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. HETEROCYCLES, 97(1), 192-210. [Link]

-

ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

Sorbent Technologies. (2025). Flash Chromatography Basics. [Link]

-

King Group, University of Sheffield. Successful Flash Chromatography. [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 3-carbamoylmorpholine-4-carboxylate in Modern Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl 3-carbamoylmorpholine-4-carboxylate. We will explore its intrinsic properties, its role as a versatile building block, and its utility in fragment-based drug discovery (FBDD). Detailed, field-proven protocols for its synthesis, characterization, and subsequent chemical modifications are provided to empower research and development endeavors.

Introduction: The Privileged Morpholine Scaffold

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its prevalence stems from a unique combination of advantageous properties it imparts to a molecule. The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained scaffold that can present substituents to target proteins in a well-defined manner.[3] Furthermore, it can act as a hydrogen bond acceptor (via the oxygen atom) and its nitrogen atom's basicity can be modulated, influencing pharmacokinetic profiles.[3]

tert-Butyl 3-carbamoylmorpholine-4-carboxylate is a particularly valuable derivative for drug discovery campaigns. It combines the benefits of the morpholine core with two strategically positioned functional groups:

-

A primary carboxamide , a common moiety in drug molecules for establishing key hydrogen bonding interactions with protein targets.

-

A tert-butoxycarbonyl (Boc)-protected secondary amine , which provides a stable, masked reactive site. This allows for late-stage functionalization, a critical advantage in constructing chemical libraries and performing structure-activity relationship (SAR) studies.

This guide will elucidate how to harness the potential of this versatile molecule.

Physicochemical and Structural Properties

Understanding the inherent properties of tert-butyl 3-carbamoylmorpholine-4-carboxylate is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₄ | |

| Molecular Weight | 230.26 g/mol | |

| XLogP3-AA (Predicted) | -0.3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

The low molecular weight and favorable XLogP value align well with the principles of fragment-based drug discovery, often referred to as the "Rule of Three".

Key Applications in Drug Discovery

A Versatile Building Block for Synthesis